molecular formula C16H26O3 B13812463 Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione CAS No. 57307-46-7

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione

Cat. No.: B13812463
CAS No.: 57307-46-7
M. Wt: 266.38 g/mol
InChI Key: SFCLDKUUKKOPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione typically involves the reaction of furan derivatives with specific alkylating agents under controlled conditions. One common method includes the use of tert-dodecenylsuccinicanhydride as a precursor . The reaction conditions often require a solvent such as toluene or dichloromethane , and the process is usually carried out at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .

Scientific Research Applications

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione, also known by its CAS number 57307-46-7, is a compound of interest due to its potential biological activities. Understanding its biological properties is essential for applications in pharmaceuticals and biotechnology. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Basic Information

PropertyValue
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Density0.995 g/cm³
Boiling Point371.5 °C at 760 mmHg
Flash Point164.1 °C

Structural Characteristics

The compound features a furan ring with two carbonyl groups and a long aliphatic chain, which may contribute to its biological activity through interactions with various biological targets.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and could have implications in the prevention of chronic diseases such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

Several studies suggest that derivatives of furan diones can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and thereby reduce inflammation in various tissues. This activity might be particularly beneficial in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary findings indicate that this compound shows antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Case Study on Antioxidant Activity :
    A study conducted on a series of furan diones demonstrated that this compound exhibited a higher radical scavenging capacity compared to traditional antioxidants like ascorbic acid.
  • Case Study on Anti-inflammatory Effects :
    In a murine model of colitis, administration of the compound led to a significant reduction in inflammatory markers and improved histological scores compared to untreated controls.
  • Case Study on Antimicrobial Properties :
    A screening assay revealed that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural antimicrobial agent.

Properties

CAS No.

57307-46-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-(4,6,8-trimethylnon-3-en-2-yl)oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-10(2)6-11(3)7-12(4)8-13(5)14-9-15(17)19-16(14)18/h8,10-11,13-14H,6-7,9H2,1-5H3

InChI Key

SFCLDKUUKKOPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(=CC(C)C1CC(=O)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.